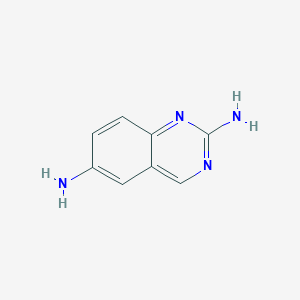
Quinazoline-2,6-diamine
概要
説明
Quinazoline-2,6-diamine, also known as 2,6-diaminoquinazoline, is an organic compound with the chemical formula C8H6N2. It belongs to the quinazoline family, which is a class of heterocyclic compounds. Quinazoline-2,6-diamine has a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. It appears as light yellow crystalline solid and is soluble in water .
Synthesis Analysis
The synthesis of quinazoline-2,6-diamine can be achieved through various methods. One of the reported approaches involves the decarboxylation of the 2-carboxy derivative of quinazoline. Another method utilizes anthranilic acid treatment with amide to yield 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .
Molecular Structure Analysis
Quinazoline-2,6-diamine is a planar molecule, consisting of one benzene ring and one pyrimidine ring. Its chemical structure is shown below:
Chemical Reactions Analysis
The reactivity of quinazoline-2,6-diamine depends on its substituents and their positions. For example, derivatives with specific substituents have been synthesized for medicinal purposes, including antimalarial and anticancer agents. Docking studies suggest that some compounds may bind with the EGFR tyrosine kinase domains .
Physical And Chemical Properties Analysis
科学的研究の応用
Quinazoline-2,6-diamine and its derivatives have been found to have a wide range of pharmacological activities. They are used in various fields of medicinal chemistry for the treatment of various diseases . Here are some general applications:
- Anticancer Activity : Quinazoline derivatives have shown significant anticancer activity. For example, one study synthesized a compound that showed potent cell inhibitory activity with IC 50 values of 2.09 and 2.08 μM against MCF-7 and HepG2 cell lines, respectively .
- Antiviral Activity : Quinazoline compounds have also been reported to have antiviral properties .
- Antibacterial Activity : These compounds have been used in the development of antibacterial agents .
- Antitubercular Activity : Quinazoline derivatives have been used in the treatment of tuberculosis .
- Analgesic Activity : Some quinazoline compounds have analgesic properties .
- Anti-inflammatory Activity : Quinazoline derivatives have been used in the treatment of inflammation .
- Antifungal Activity : Quinazoline compounds have been reported to have antifungal properties .
- Antidiabetic Activity : Some quinazoline derivatives have shown potential in the treatment of diabetes .
- Antioxidant Activity : Quinazoline compounds have been found to possess antioxidant properties .
- Antihypertensive Activity : Quinazoline derivatives have been used in the treatment of hypertension .
- Vasodilator Activity : One compound (compound 8, N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine) demonstrated a vasorelaxant effect on rat pulmonary arteries, showing its potential usefulness as a systemic vasodilator .
- Antimalarial Activity : Quinazoline derivatives have been used in the treatment of malaria .
- Urinary Bladder Cancer Therapy : Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Treatment of Various Diseases : Quinazoline compounds have been used in the treatment of various diseases, including cancer, viral infections, diabetes, inflammation, bacterial infections, and more .
- Pharmaceutical Products : Quinazoline compounds are the building blocks of many pharmaceutical products .
- Agriculture : Quinazoline compounds have important applications in agriculture .
- Anticonvulsant Activity : Some quinazoline compounds have anticonvulsant properties .
- Sedative-Hypnotic Activity : Quinazoline compounds have been used as sedative-hypnotics .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
quinazoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGNMIFCUOXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629000 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-2,6-diamine | |
CAS RN |
882670-95-3 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



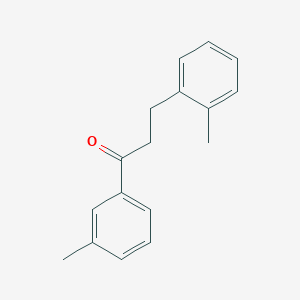
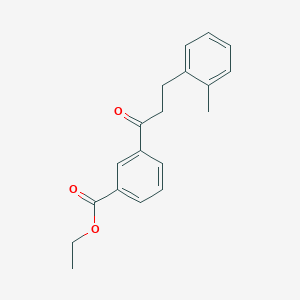
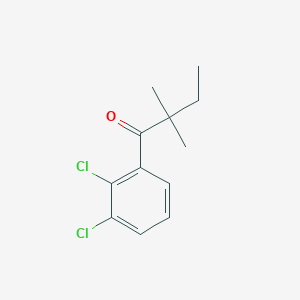
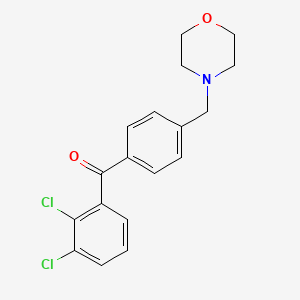
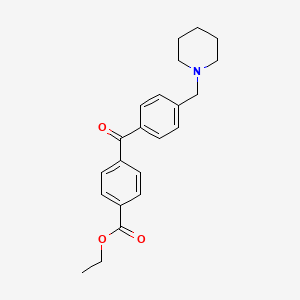
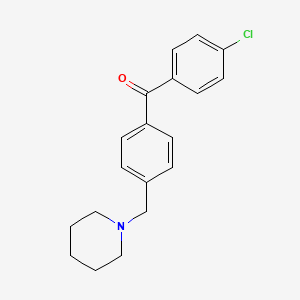
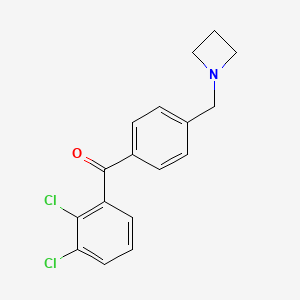
![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)
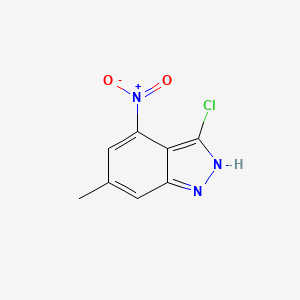
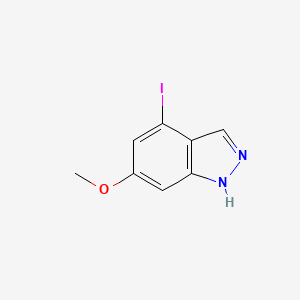
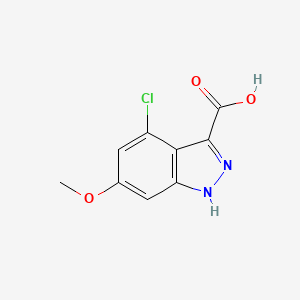
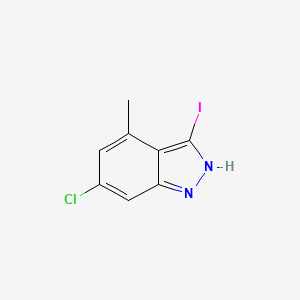
![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)